isopropyl pentafluorobenzoate
Overview
Description
Isopropyl pentafluorobenzoate is a chemical compound with the molecular formula C10H7F5O2 . It is also known by other names such as Isopropyl 2,3,4,5,6-pentafluorobenzoate and Methylethyl pentafluorobenzoate .
Molecular Structure Analysis
The molecular structure of this compound consists of an isopropyl group attached to a pentafluorobenzoate group . The exact 3D structure can be viewed using specialized software .Scientific Research Applications
1. Synthesis and Reactions in Organic Chemistry
Isopropyl pentafluorobenzoate is involved in various organic synthesis processes. For example, it has been used in reactions with tetrafluoroisonicotinic acid and pentafluorobenzoic acid to form substituted amides and hydrazines. These reactions are pivotal in creating complex organic compounds like oxadiazoles and thiadiazoles, showcasing the role of this compound in synthesizing polyfluoroheterocyclic compounds (Chambers, Heaton, & Musgrave, 1968).
2. Catalysis and Chemical Transformations
Research has also demonstrated its application in the cross-coupling of aryl halides with pentafluorobenzene. This process is essential in the synthesis of perfluoroarenes, a class of compounds with significant industrial and pharmaceutical applications. The reactions involving this compound occur under mild conditions, highlighting its utility in efficient and less energy-intensive chemical processes (Lafrance, Shore, & Fagnou, 2006).
3. Photophysics and Luminescence Studies
This compound plays a role in the synthesis of luminescent materials. It has been used in preparing highly luminescent lanthanide pentafluorobenzoates, which are studied for their potential in photophysics. These compounds, particularly the Eu(III) and Tb(III) complexes, show promising applications in visible and infrared emissions, contributing to advancements in materials science and optical technologies (Kalyakina et al., 2015).
4. Environmental Chemistry and Soil Science
In the field of environmental chemistry, this compound has been used as a tracer to study soil transport phenomena. Its behavior in soil helps understand the movement of chemicals through the ground, which is crucial for assessing environmental contamination and the fate of agricultural chemicals (Kung et al., 2000).
Properties
IUPAC Name |
propan-2-yl 2,3,4,5,6-pentafluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O2/c1-3(2)17-10(16)4-5(11)7(13)9(15)8(14)6(4)12/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCGOIDAVLLILM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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